Ciramadol is a synthetic analgesic with mixed narcotic agonist-antagonist actions. [] It was developed as a potential alternative to conventional oral analgesics, offering the possibility of pain relief with a lower risk of respiratory depression and addiction compared to pure opioid agonists like morphine. []
The synthesis of ciramadol hydrochloride involves several key steps:
These steps highlight the importance of controlling reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product.
Ciramadol has the following molecular characteristics:
The molecular structure allows for interactions with μ-opioid receptors, which are crucial for its analgesic effects.
Ciramadol undergoes various chemical reactions:
These reactions are essential for understanding how ciramadol can be modified for enhanced efficacy or safety.
Ciramadol acts primarily as a mixed agonist-antagonist at the μ-opioid receptor. This dual action allows it to activate the receptor to produce analgesic effects while simultaneously blocking excessive receptor activation, which helps mitigate risks such as respiratory depression and addiction potential. This mechanism makes ciramadol a safer alternative compared to traditional opioids like morphine and codeine .
Ciramadol exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications.
Ciramadol has several scientific and medical applications:
Ciramadol belongs to the chemical class of aminocyclohexanol phenols, characterized by a cyclohexanol ring linked to a phenolic moiety via an aminomethyl bridge. Its specific molecular formula is C₁₅H₂₃NO₂, with a molecular weight of 249.35 g/mol [1] [6]. The compound features two chiral centers, resulting in multiple stereoisomers. The clinically relevant form is the (-)-cis-(1R,2R) enantiomer, evidenced by its specific optical rotation of [α]D²⁵ = -46.92° (c = 1.061 in methanol) [6]. This stereochemical precision is pharmacologically critical, as the spatial orientation of functional groups dictates receptor binding affinity and functional activity.
The hydrochloride salt (Ciramadol HCl, CAS 63323-46-6) is a crystalline solid with a melting point of 255–257°C (with effervescence) and a reduced optical rotation of [α]D²⁵ = -15.31° (c = 1.067 in methanol) [6]. Key structural elements include:
Table 1: Key Physicochemical Properties of Ciramadol
Property | Ciramadol Free Base | Ciramadol Hydrochloride |
---|---|---|
CAS Registry Number | 63269-31-8 | 63323-46-6 |
Molecular Formula | C₁₅H₂₃NO₂ | C₁₅H₂₃NO₂·HCl |
Molecular Weight | 249.35 g/mol | 285.81 g/mol |
Optical Rotation | [α]D²⁵ -46.92° (MeOH) | [α]D²⁵ -15.31° (MeOH) |
Melting Point | 191–193°C | 255–257°C (effervesces) |
Structurally, Ciramadol diverges from classical phenanthrene opioids (e.g., morphine, codeine) and simpler synthetic scaffolds like phenylpiperidines (e.g., fentanyl) or diphenylheptanes (e.g., methadone). Instead, its cyclohexanol-phenol hybrid architecture positions it closer to other mixed-mechanism analgesics like tramadol, though with distinct receptor interaction profiles [7] [8].
Ciramadol was first synthesized in the early 1970s by researchers at Wyeth Laboratories (later Pfizer), receiving the internal code WY 15705. The synthetic route, patented in 1973 (DE 2317183, US 3928626, US 4017637), involved alkylation and reduction steps starting from appropriately substituted benzyl precursors and cyclohexanone derivatives, followed by resolution to isolate the active (-)-cis enantiomer [6]. Early pharmacological evaluations, published in Experientia (1978), revealed its dual mechanism:
In human clinical trials (c. 1979–1980), Ciramadol demonstrated efficacy in postoperative and chronic pain models at intramuscular doses of 30–60 mg, with onset and duration comparable to morphine. Respiratory depression studies in humans noted a "ceiling effect," where higher doses produced disproportionately less respiratory suppression than equianalgesic morphine doses—a hallmark of agonist-antagonist opioids [6]. Despite promising Phase II results, development slowed in the 1980s due to the emergence of alternative agents (e.g., buprenorphine) and complex receptor interactions that complicated dose-response predictions [1] [6].
Ciramadol belongs to a transitional class of analgesics designed to provide opioid-level analgesia while minimizing classical opioid liabilities. Its pharmacological profile bridges two therapeutic strategies:
• Partial Agonist-Antagonists (e.g., Buprenorphine)
Buprenorphine, a partial μ-agonist/κ-antagonist, offers high receptor affinity but low intrinsic activity, yielding a ceiling on both analgesia and respiratory depression. Ciramadol lacks buprenorphine’s partial agonism but shares the κ-receptor antagonism, which may attenuate μ-mediated side effects and dysphoria [5] [8].
• Pure Agonists (e.g., Morphine, Fentanyl)
Unlike pure agonists that fully activate μ-receptors, Ciramadol’s activity is context-dependent. Preclinical data suggest it acts as a low-efficacy μ-agonist with concomitant weak δ-/κ-antagonism. This profile enables analgesia while theoretically reducing risks of dependence, respiratory arrest, and abuse—though clinical verification remains limited [1] [8].
Table 2: Mechanistic Comparison of Ciramadol with Representative Opioid Classes
Pharmacological Feature | Ciramadol | Morphine (Pure Agonist) | Buprenorphine (Partial Agonist) | Pentazocine (Agonist-Antagonist) |
---|---|---|---|---|
Primary μ-Receptor Activity | Low-efficacy agonist | Full agonist | Partial agonist | Weak partial agonist |
κ-Receptor Activity | Antagonist | Weak agonist | Antagonist | Partial agonist |
Respiratory Depression | Ceiling effect observed | Dose-dependent | Ceiling effect | Ceiling effect |
Unique Mechanism | UGT enzyme modulation | None | Slow receptor dissociation | None |
Ciramadol’s clinical potential was further distinguished by its UDP-glucuronosyltransferase (UGT) modulation—a trait absent in most opioids. By enhancing glucuronidation, it potentially accelerates detoxification of endogenous neuroexcitatory compounds (e.g., bilirubin), hinting at utility in pain states with comorbid metabolic dysregulation [1]. Nevertheless, its development stalled as research prioritized agents with clearer receptor selectivity (e.g., μ/δ dual agonists) or non-opioid analgesics. Contemporary reappraisal of its mechanism may yet identify niches in multimodal analgesia or opioid rotation regimens [1] [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7